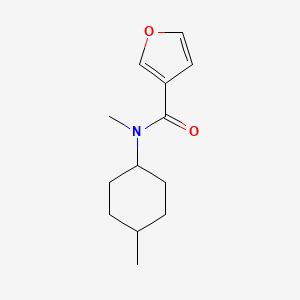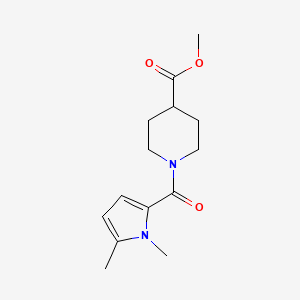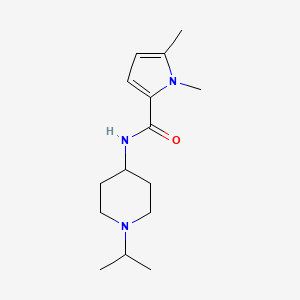
N-cycloheptyl-N-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N-methylfuran-2-carboxamide (also known as CMF) is a synthetic compound that belongs to the class of amides. It is a white crystalline powder with a molecular formula of C13H19NO2 and a molecular weight of 221.3 g/mol. CMF has been studied extensively for its potential use in scientific research applications, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of CMF involves its binding to the sigma-1 receptor. This binding leads to the modulation of various signaling pathways in the central nervous system, resulting in various physiological effects. CMF has been shown to have neuroprotective effects, as well as analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
CMF has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to its potential use in the treatment of depression and anxiety disorders. CMF has also been shown to have neuroprotective effects, protecting neurons from damage caused by various insults such as oxidative stress and ischemia. Additionally, CMF has been shown to have analgesic effects, reducing pain perception in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMF in lab experiments include its low cost, ease of synthesis, and its potential use in various scientific research applications. However, one limitation of using CMF is its low solubility in water, which may limit its use in some experiments. Additionally, more research is needed to fully understand the potential side effects of CMF.
Orientations Futures
There are several future directions for the study of CMF. One potential direction is the development of more potent and selective sigma-1 receptor modulators based on the structure of CMF. Additionally, more research is needed to fully understand the potential therapeutic applications of CMF, particularly in the treatment of neurological and psychiatric disorders. Finally, more research is needed to fully understand the potential side effects of CMF and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of CMF involves the reaction of cycloheptylamine and furan-2-carboxylic acid with the aid of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction occurs in the presence of a base such as triethylamine and results in the formation of CMF as the end product. The synthesis of CMF is a relatively simple and cost-effective process, making it an attractive compound for scientific research.
Applications De Recherche Scientifique
CMF has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein found in the central nervous system that is involved in various physiological processes such as pain perception, memory, and mood regulation. CMF has been shown to modulate the activity of the sigma-1 receptor, leading to various physiological effects.
Propriétés
IUPAC Name |
N-cycloheptyl-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-14(11-7-4-2-3-5-8-11)13(15)12-9-6-10-16-12/h6,9-11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXSNKDBBQFFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)


![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)

![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)


![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)
![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)
